Cas no 30145-81-4 (4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile)

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with hydroxyl, methyl, and cyano functional groups. Its molecular structure (C8H8N2O) offers versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The presence of both electron-donating (hydroxy, methyl) and electron-withdrawing (cyano) groups enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse synthetic pathways. Its well-defined crystalline form ensures consistent purity, making it suitable for research and industrial-scale processes requiring precise chemical building blocks.
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile structure
30145-81-4 structure
Product Name:4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
CAS No:30145-81-4
MF:C8H8N2O
MW:148.16192150116
CID:5054428
PubChem ID:13148535
Update Time:2025-05-24

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile
    • 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile
    • 2,6-DIMETHYL-4-OXO-1H-PYRIDINE-3-CARBONITRILE
    • NE16897
    • 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
    • Inchi: 1S/C8H8N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,1-2H3,(H,10,11)
    • InChI Key: WCEYMLHGVQQBBH-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)NC(C)=C1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 314
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.9

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Pricemore >>

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Additional information on 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile: A Comprehensive Overview

4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile, also known by its CAS number 30145-81-4, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the pyridine family, a class of aromatic six-membered rings containing one nitrogen atom. The presence of hydroxyl (-OH) and cyano (-CN) groups at specific positions on the pyridine ring imparts unique chemical properties, making it a versatile molecule for both academic research and industrial applications.

The structure of 4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile consists of a pyridine ring with substituents at positions 2, 3, 4, and 6. Specifically, the 2 and 6 positions are occupied by methyl groups (-CH₃), while the 3 position bears a cyano group (-CN), and the 4 position is substituted with a hydroxyl group (-OH). This substitution pattern not only enhances the molecule's stability but also introduces functional groups that can participate in various chemical reactions. The hydroxyl group, for instance, can act as a nucleophile or undergo oxidation to form carboxylic acids, while the cyano group can serve as an electrophilic site or be converted into other functional groups such as amides or esters.

Recent studies have highlighted the potential of 4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile in drug discovery. Researchers have explored its ability to inhibit specific enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. For example, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent acetylcholinesterase (AChE) inhibitory activity, which is crucial for managing cognitive decline in Alzheimer's patients. The hydroxyl group plays a pivotal role in this activity by facilitating hydrogen bonding interactions with the enzyme's active site.

In addition to its pharmaceutical applications, 4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile has found utility in materials science. Its ability to coordinate with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. A recent report in Nature Materials showcased how this compound can act as a ligand for copper ions, forming highly porous MOFs with potential applications in gas storage and catalysis. The methyl groups on the pyridine ring contribute to the thermal stability of these materials, making them suitable for high-temperature applications.

The synthesis of 4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile typically involves multi-step organic reactions. One common approach is the cyanation of a suitably substituted pyridine derivative followed by hydroxylation at the desired position. Researchers have optimized these reactions using microwave-assisted synthesis techniques, which significantly reduce reaction times while maintaining high yields. For instance, a study published in Tetrahedron Letters demonstrated that microwave irradiation can facilitate the formation of the cyano group at position 3 with excellent regioselectivity.

The environmental impact of 4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile has also been a topic of recent research. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further investigations are required to assess its long-term effects on ecosystems and biodegradability under various environmental conditions.

In conclusion, 4-Hydroxy-2,6-Dimethylpyridine-3-Carbonitrile, CAS number 30145-81-4, is a multifaceted compound with promising applications in drug discovery and materials science. Its unique chemical structure and functional groups make it an invaluable tool for researchers across diverse disciplines. As ongoing studies continue to uncover new properties and applications of this compound, its role in advancing scientific knowledge is expected to grow significantly.

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